Cas no 78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one)
![(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one structure](https://de.kuujia.com/scimg/cas/78835-06-0x500.png)
78835-06-0 structure
Produktname:(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
- (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclo
- (21R)-3α-Hydroxy-2-oxa-A'-neogammacer-22(29)-ene-1α-carboxylic acid 1,3-lactone
- AC1L4KPV
- AC1Q6WN4
- Acetamide, N-(3-(diethylamino)propyl)-2-(thymyloxy)-, mono-p-toluenesulfonate
- AR-1K3860
- LS-9100
- N-[3-(diethylamino)propyl]-2-(5-met
- n-[3-(diethylamino)propyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide 4-methylbenzenesulfonate(1:1)
- T 2441
- Thymyloxyessigsaeure-diethylaminopropylamid-hydrogen-p-toluolsulfonat
- DTXSID001000071
- 78835-06-0
- NSC349620
- THYSANOLACTONE
- 5,5,7a,7b,12a,14b-Hexamethyl-10-(prop-1-en-2-yl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
- NSC-349620
-
- Inchi: InChI=1S/C30H46O3/c1-17(2)18-11-14-27(5)19(18)12-15-28(6)21(27)9-10-22-29(28,7)16-13-20-26(3,4)25-32-23(24(31)33-25)30(20,22)8/h18-23,25H,1,9-16H2,2-8H3
- InChI-Schlüssel: JKVLECODSCOIBO-UHFFFAOYSA-N
- Lächelt: CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(C6C(=O)OC(C5(C)C)O6)C)C)C)C
Berechnete Eigenschaften
- Genaue Masse: 454.345
- Monoisotopenmasse: 454.345
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 1
- Komplexität: 906
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5A^2
- XLogP3: 9.5
Experimentelle Eigenschaften
- Dichte: 1.046
- Siedepunkt: 515.3°C at 760 mmHg
- Flammpunkt: 223.6°C
- Brechungsindex: 1.517
- PSA: 35.53000
- LogP: 7.15180
(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Verwandte Literatur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one) Verwandte Produkte
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